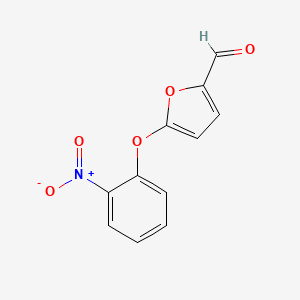
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-yl)cycloheptan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-yl)cycloheptan-1-ol is a synthetic organic compound that features a chlorophenyl group, a triazole ring, and a cycloheptanol moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-yl)cycloheptan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Cycloheptanol Core: Starting with a cycloheptanone, the core structure can be formed through reduction reactions.
Introduction of the Chlorophenyl Group: This step can be achieved via Friedel-Crafts alkylation or acylation reactions.
Formation of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and appropriate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-yl)cycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or carboxylic acid.
Reduction: Reduction of the triazole ring or chlorophenyl group.
Substitution: Halogenation, nitration, or sulfonation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving electrophilic aromatic substitution (EAS) with reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or coatings.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-yl)cycloheptan-1-ol would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The triazole ring, for example, is known to interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes.
類似化合物との比較
Similar Compounds
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-yl)cyclohexan-1-ol: A similar compound with a cyclohexanol core instead of cycloheptanol.
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-yl)cyclopentan-1-ol: A similar compound with a cyclopentanol core.
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-yl)ethanol: A simpler structure with an ethanol core.
Uniqueness
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-yl)cycloheptan-1-ol is unique due to its combination of a seven-membered ring (cycloheptanol) with a triazole ring and a chlorophenyl group. This unique structure may confer distinct chemical and biological properties compared to its analogs with different ring sizes or simpler structures.
特性
分子式 |
C15H18ClN3O |
|---|---|
分子量 |
291.77 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-yl)cycloheptan-1-ol |
InChI |
InChI=1S/C15H18ClN3O/c16-12-7-5-11(6-8-12)15(20)9-3-1-2-4-13(15)14-17-10-18-19-14/h5-8,10,13,20H,1-4,9H2,(H,17,18,19) |
InChIキー |
OROFUACSTHWIEL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(CC1)(C2=CC=C(C=C2)Cl)O)C3=NC=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


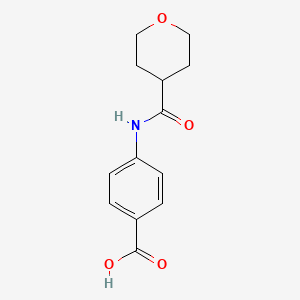
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B11815772.png)


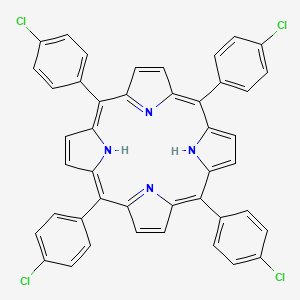
![Spiro[1H-indene-1,3'-pyrrolidine]-1'-carboxylic acid, 4-bromo-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B11815805.png)
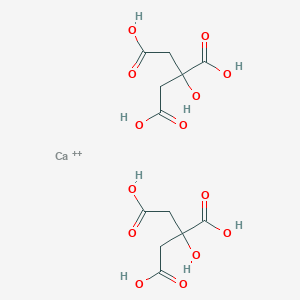
![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide](/img/structure/B11815808.png)

![Alanine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-](/img/structure/B11815818.png)

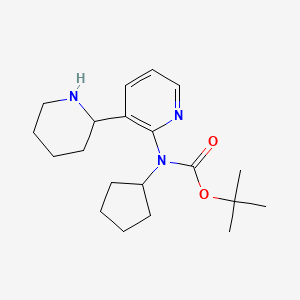
![2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine](/img/structure/B11815850.png)
